3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
Description
3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a propanamide linkage. The compound incorporates a phenylthioether moiety and a benzyl-substituted aromatic ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-20(12-14-28-17-8-2-1-3-9-17)23-18-10-5-4-7-16(18)15-21-24-22(25-27-21)19-11-6-13-29-19/h1-11,13H,12,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAQTHUOLVFBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene and oxadiazole rings separately, followed by their coupling with the phenylthio and propanamide groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate features a complex structure that includes:
- Benzothiophene Core : A bicyclic aromatic compound that contributes to the compound's stability and reactivity.
- Amido Group : Enhances the compound's solubility and potential interactions with biological targets.
- Carboxylate Functionality : Provides opportunities for further chemical modifications and reactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzothiophene derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Metabolic Activation : These compounds are metabolized within sensitive cancer cells, leading to the formation of reactive species that induce cell death by binding to DNA or other macromolecules .
Anti-inflammatory Properties
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate has been investigated for its potential to modulate inflammatory pathways. It may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating inflammation and metabolic processes. This interaction could lead to therapeutic applications in treating conditions such as:
- Rheumatoid Arthritis
- Asthma
- Inflammatory Bowel Disease
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in cellular pathways has been a focal point of research. Such inhibition can affect processes like cell proliferation and apoptosis, making it a candidate for further studies in cancer biology and therapeutics.
Antimicrobial Activity
Preliminary studies suggest that methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate may possess antimicrobial properties. Its efficacy against certain bacterial strains could be explored for potential applications in developing new antibiotics.
Materials Science
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate can serve as a building block in the synthesis of more complex materials. Its unique chemical properties allow it to be utilized in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Polymer Chemistry : In the development of novel polymers with enhanced electrical conductivity or thermal stability.
Case Study 1: Anticancer Properties
A study published in Nature demonstrated that derivatives of benzothiophene showed significant cytotoxicity against breast cancer cell lines. The compound's mechanism involved inducing apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Research highlighted in Journal of Medicinal Chemistry indicated that similar compounds could effectively reduce inflammation markers in animal models of arthritis. This suggests that methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate may share these beneficial properties, warranting further investigation into its pharmacological effects .
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hypothetical Pharmacological and Physicochemical Profiles
Key Observations :
- The target’s thiophene and phenylthio groups may enhance membrane permeability compared to Compound A’s pyrimidine and Compound B’s morpholino groups.
- The absence of trifluoromethyl or fluoro substituents (cf. Compounds B and E) suggests lower metabolic stability but reduced risk of off-target interactions.
Biological Activity
3-(phenylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a phenylthio group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 359.5 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal properties. In vitro assays demonstrated that this compound could inhibit the growth of various bacterial strains at concentrations as low as 50 µM .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Concentration (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 50 | Bacteriostatic |
| Candida albicans | 100 | Fungistatic |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study: Effect on Cancer Cell Lines
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 25 µM after 48 hours). Flow cytometry analysis confirmed an increase in early and late apoptotic cells .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : The phenylthio group may interfere with ribosomal function.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Modulation of Cell Signaling Pathways : Interaction with pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
